N-Acetyl Norgestimate D6

概要

説明

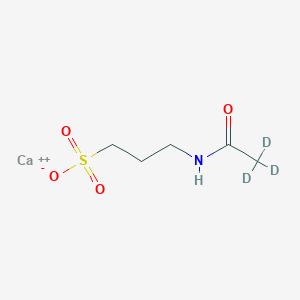

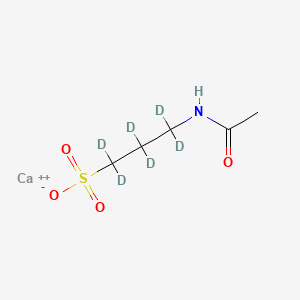

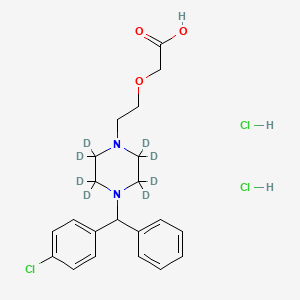

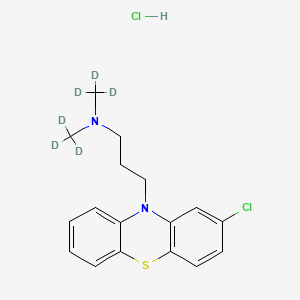

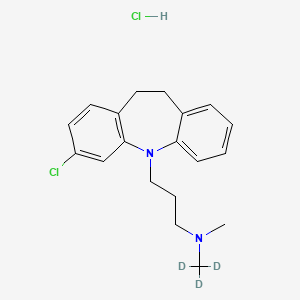

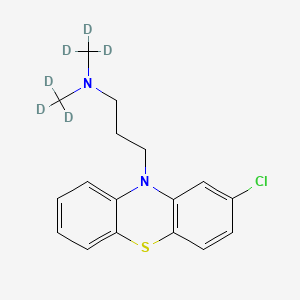

N-Acetyl Norgestimate D6: is a deuterium-labeled derivative of N-Acetyl Norgestimate. It is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The compound contains an alkyne group, which allows it to react with azide-containing molecules .

科学的研究の応用

Chemistry: N-Acetyl Norgestimate D6 is used as a reagent in click chemistry for the synthesis of complex molecules. It is particularly useful in the development of new pharmaceuticals and materials .

Biology: The compound is used in biological research to study the effects of deuterium substitution on the pharmacokinetics and metabolic profiles of drugs. It serves as a tracer in drug development processes .

Medicine: this compound is used in the development of new contraceptive drugs. Its deuterium-labeled form allows for precise tracking and analysis in pharmacological studies .

Industry: The compound is used in the production of high-purity chemicals and materials. Its stable isotopic composition makes it valuable in various industrial applications .

作用機序

Target of Action

N-Acetyl Norgestimate-d6 is a derivative of Norgestimate, which is a progesterone . The primary target of Norgestimate and its derivatives is the gonadotropin-releasing hormone (GnRH) in the hypothalamus . This hormone plays a crucial role in the regulation of the menstrual cycle and ovulation.

Mode of Action

Norgestimate and its derivatives, including N-Acetyl Norgestimate-d6, act as progesterone analogs . They decrease the frequency of GnRH pulses from the hypothalamus, which in turn decreases the levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . This action prevents ovulation, making these compounds effective as contraceptives .

Biochemical Pathways

The action of N-Acetyl Norgestimate-d6 on GnRH affects the hypothalamic-pituitary-gonadal axis . This axis involves a series of hormonal interactions that lead to the development and release of an egg from the ovary (ovulation). By decreasing the frequency of GnRH pulses, N-Acetyl Norgestimate-d6 disrupts this axis, preventing ovulation and thereby acting as a contraceptive .

Pharmacokinetics

It’s known that norgestimate is rapidly deacetylated . The active metabolite of Norgestimate, 17-desacetyl norgestimate, has a half-life of 12-30 hours , while norgestrel, another metabolite, has a half-life of 36.4±10.2 hours .

Result of Action

The primary result of the action of N-Acetyl Norgestimate-d6 is the prevention of ovulation, making it effective as a contraceptive . Additionally, Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis . It also induces the production of sex hormone-binding globulin, which decreases free testosterone .

生化学分析

Biochemical Properties

N-Acetyl Norgestimate-d6 plays a significant role in biochemical reactions due to its stable isotope labeling. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic pathways and protein interactions. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction is crucial for click chemistry applications, allowing researchers to track and quantify biochemical processes.

Cellular Effects

N-Acetyl Norgestimate-d6 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its stable isotope labeling allows for precise tracking of its distribution and interaction within cells. This compound can affect the phosphoinositide 3-kinase/Akt pathway, heat shock protein expression, calcium homeostasis, levels of reactive oxygen species, ER stress, protein stability, mitochondrial dynamics, and inflammation . These effects highlight its importance in studying cellular responses to stress and other stimuli.

Molecular Mechanism

At the molecular level, N-Acetyl Norgestimate-d6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a labeled analogue, it allows researchers to study the binding interactions of Norgestimate with its target proteins and enzymes. This compound can inhibit or activate specific enzymes, leading to alterations in cellular functions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl Norgestimate-d6 can change over time. Its stability and degradation are critical factors in long-term studies. The compound’s stable isotope labeling ensures that it remains detectable over extended periods, allowing researchers to monitor its effects on cellular function in both in vitro and in vivo studies . Long-term exposure to N-Acetyl Norgestimate-d6 can lead to changes in cellular metabolism and gene expression, providing insights into its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N-Acetyl Norgestimate-d6 vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular functions and metabolism. Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in preclinical studies . Researchers must carefully evaluate the threshold effects and potential toxicity to ensure the compound’s safety and efficacy.

Metabolic Pathways

N-Acetyl Norgestimate-d6 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The stable isotope labeling allows researchers to study its metabolic flux and the levels of metabolites produced during its metabolism. This compound can affect the biosynthesis of other molecules, providing insights into its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, N-Acetyl Norgestimate-d6 is transported and distributed through interactions with transporters and binding proteins. Its stable isotope labeling enables precise tracking of its localization and accumulation in specific cellular compartments . This information is crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

N-Acetyl Norgestimate-d6’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: N-Acetyl Norgestimate D6 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Acetyl Norgestimate molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

化学反応の分析

Types of Reactions: N-Acetyl Norgestimate D6 undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This is the primary reaction for which this compound is used. .

Substitution Reactions: The compound can also undergo substitution reactions where the acetyl group is replaced by other functional groups

Common Reagents and Conditions:

CuAAC Reaction: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used. .

Substitution Reactions: Various nucleophiles can be used to replace the acetyl group under basic or acidic conditions

Major Products Formed:

Triazoles: Formed from the CuAAC reaction.

Substituted Norgestimate Derivatives: Formed from substitution reactions

類似化合物との比較

N-Acetyl Norgestimate: The non-deuterated form of N-Acetyl Norgestimate D6.

Norgestimate: A progestin used in contraceptive drugs.

Levonorgestrel: Another progestin used in contraceptives

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research and industrial applications where isotopic labeling is required .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl Norgestimate-d6 involves the conversion of Norgestimate-d6 to N-Acetyl Norgestimate-d6.", "Starting Materials": [ "Norgestimate-d6", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Norgestimate-d6 in a mixture of acetic anhydride and pyridine.", "Step 2: Heat the mixture at 60°C for 2 hours.", "Step 3: Cool the reaction mixture and add methanol slowly with stirring.", "Step 4: Add hydrochloric acid to the reaction mixture and stir for 30 minutes.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Wash the organic layer with water and sodium bicarbonate solution.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Evaporate the solvent and recrystallize the product from ethyl acetate to obtain N-Acetyl Norgestimate-d6." ] } | |

CAS番号 |

1263195-02-3 |

分子式 |

C25H33NO4 |

分子量 |

417.6 g/mol |

IUPAC名 |

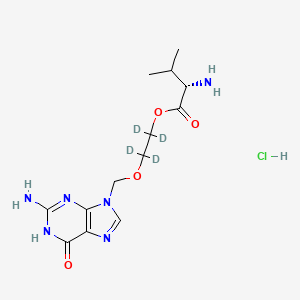

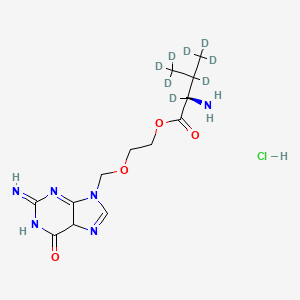

[(3Z,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19-/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D |

InChIキー |

JWLHCJCKDYVRNJ-WNJFDLRSSA-N |

異性体SMILES |

[2H]C\1=C2[C@](CC(/C1=N/OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |

SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |

正規SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |

純度 |

98.8% |

同義語 |

Norgestimate-3-acetate-2,2,4,6,6,10-D6, Norgestimate-3-acetate-D6 |

タグ |

Norgestimate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。